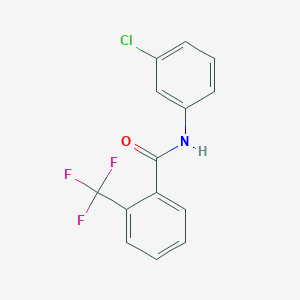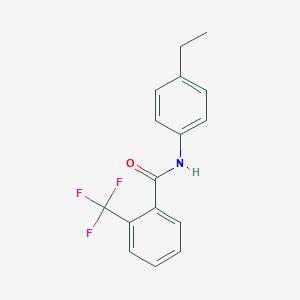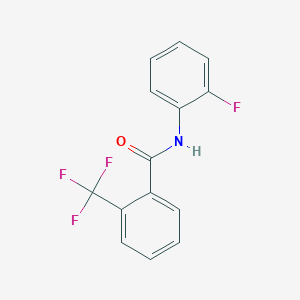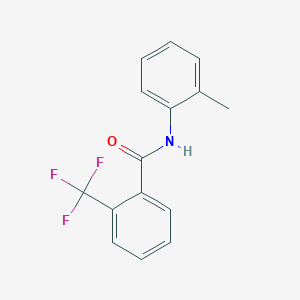![molecular formula C19H17FN4O2S B257104 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257104.png)
6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting certain enzymes or signaling pathways involved in inflammation or cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines and chemokines in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it has been shown to have low toxicity in cells. However, one limitation is that this compound is not very water-soluble, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction could be to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases. Another direction could be to explore its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on developing more water-soluble derivatives of this compound, in order to improve its utility in lab experiments.
In conclusion, this compound is a chemical compound with potential therapeutic applications. Its synthesis method has been reported in scientific literature, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several scientific publications. One of the most common methods involves the reaction of 3,4-dimethylphenol with 4-fluorobenzyl chloride in the presence of potassium carbonate to form 3,4-dimethylphenoxy-4-fluorobenzyl ether. This intermediate is then reacted with 1,2,4-triazole-3-thiol to produce the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively in scientific research. One study found that this compound has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that this compound has anticancer properties and could be used as a potential chemotherapeutic agent.
Propriétés
Formule moléculaire |
C19H17FN4O2S |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
6-[(3,4-dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-3-6-16(9-13(12)2)26-11-18-23-24-17(21-22-19(24)27-18)10-25-15-7-4-14(20)5-8-15/h3-9H,10-11H2,1-2H3 |
Clé InChI |
FSKSKEPYSPGILE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)




![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)